molecular formula C14H14N4O6 B10935065 4-{[2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)propanoyl]amino}benzoic acid

4-{[2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)propanoyl]amino}benzoic acid

Cat. No.: B10935065
M. Wt: 334.28 g/mol
InChI Key: VVUQUQRLHGRCIK-UHFFFAOYSA-N
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Description

4-{[2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)propanoyl]amino}benzoic acid is a complex organic compound with the molecular formula C₁₄H₁₄N₄O₆. This compound features a benzoic acid core linked to a pyrazole ring through a propanoyl group. The presence of methoxy and nitro substituents on the pyrazole ring adds to its chemical diversity and potential reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)propanoyl]amino}benzoic acid typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrazole ring, followed by the introduction of the methoxy and nitro groups. The pyrazole derivative is then coupled with a benzoic acid derivative through a propanoyl linker. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production rates and consistency .

Chemical Reactions Analysis

Types of Reactions

4-{[2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)propanoyl]amino}benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction, and oxidizing agents like potassium permanganate for oxidation. Solvents such as ethanol, methanol, and dichloromethane are often used to dissolve the reactants and facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while oxidation can introduce hydroxyl or carbonyl groups .

Scientific Research Applications

4-{[2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)propanoyl]amino}benzoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties

Mechanism of Action

The mechanism of action of 4-{[2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)propanoyl]amino}benzoic acid involves its interaction with specific molecular targets. The nitro and methoxy groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest its involvement in modulating oxidative stress and inflammatory responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{[2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)propanoyl]amino}benzoic acid is unique due to the combination of its functional groups and the specific arrangement of its molecular structure.

Properties

Molecular Formula

C14H14N4O6

Molecular Weight

334.28 g/mol

IUPAC Name

4-[2-(3-methoxy-4-nitropyrazol-1-yl)propanoylamino]benzoic acid

InChI

InChI=1S/C14H14N4O6/c1-8(17-7-11(18(22)23)13(16-17)24-2)12(19)15-10-5-3-9(4-6-10)14(20)21/h3-8H,1-2H3,(H,15,19)(H,20,21)

InChI Key

VVUQUQRLHGRCIK-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NC1=CC=C(C=C1)C(=O)O)N2C=C(C(=N2)OC)[N+](=O)[O-]

Origin of Product

United States

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